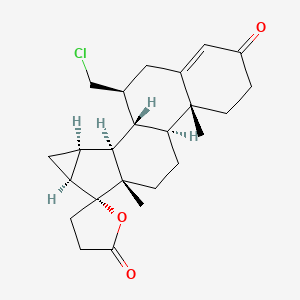![molecular formula C3H6O3 B583804 D-[2-2H]Glyceraldehyde CAS No. 478529-64-5](/img/structure/B583804.png)
D-[2-2H]Glyceraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[2-2H]Glyceraldehyde is a deuterium-labeled form of D-glyceraldehyde, a simple sugar and the simplest aldose (aldehyde sugar). It is a triose, meaning it contains three carbon atoms. The deuterium labeling at the second carbon atom makes it a valuable compound for various scientific studies, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: D-[2-2H]Glyceraldehyde can be synthesized through several methods. One common approach involves the oxidation of glycerol using hydrogen peroxide in the presence of a ferrous salt as a catalyst . Another method includes the oxidative cleavage of the bis(acetal) of mannitol to produce its cyclohexylidene acetal, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high yield and purity. The process often includes the use of deuterium oxide (heavy water) to introduce the deuterium atom at the desired position.
化学反応の分析
Types of Reactions: D-[2-2H]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous salts are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: D-glyceric acid.
Reduction: Glycerol.
Substitution: Various substituted glyceraldehydes, depending on the nucleophile used.
科学的研究の応用
D-[2-2H]Glyceraldehyde has numerous applications in scientific research:
作用機序
The mechanism of action of D-[2-2H]Glyceraldehyde involves its participation in metabolic pathways. In glycolysis, it is phosphorylated to form D-glyceraldehyde-3-phosphate, which is then further metabolized to produce energy . The deuterium labeling allows researchers to trace its metabolic fate and study the kinetics of these processes.
類似化合物との比較
D-Glyceraldehyde: The non-deuterated form, which is widely used as a reference compound in stereochemistry.
L-Glyceraldehyde: The enantiomer of D-glyceraldehyde, which is not commonly found in nature.
Dihydroxyacetone: Another triose that is structurally similar but differs in its functional groups.
Uniqueness: D-[2-2H]Glyceraldehyde is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways and studying reaction mechanisms. The presence of deuterium can also affect the reaction kinetics, providing valuable insights into the behavior of similar compounds under different conditions .
特性
IUPAC Name |
(2R)-2-deuterio-2,3-dihydroxypropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-YJTYNXSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
